3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride
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Overview
Description
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride is a useful research compound. Its molecular formula is C8H6FNO4S and its molecular weight is 231.2. The purity is usually 95%.
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Scientific Research Applications
Fluorination Reactions and Chemical Synthesis One significant area of application involves fluorination reactions. For instance, the study by Mori and Morishima (1994) delves into fluorination reactions of different furanoses, showcasing how specific fluorinating agents interact with substrates to produce fluorinated derivatives. This research highlights the chemical utility of fluorinating reactions in modifying molecular structures for desired properties, although it doesn't specifically mention 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride (Mori & Morishima, 1994).
Material Science and Polymer Chemistry In material science, the synthesis and characterization of polymers derived from benzoxazine precursors have been extensively studied. For example, Liu, Yue, and Gao (2010) discussed the synthesis, characterization, and polymerization behavior of benzoxazine-based polymers, which are relevant for high-performance materials with specific mechanical and thermal properties (Liu, Yue, & Gao, 2010). Such research underscores the importance of benzoxazine derivatives in developing advanced materials.
Pharmaceutical Applications In the pharmaceutical domain, the modification of molecules to enhance their bioactivity is a critical application. The study by Ceruso, Vullo, Scozzafava, and Supuran (2014) explored sulfonamides incorporating fluorine and 1,3,5-triazine moieties as effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, demonstrating the therapeutic potential of fluorine-substituted compounds in treating infectious diseases (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Environmental Science Moreover, the study on the stability and degradation of fluorotelomer sulfonate under advanced oxidation processes by Yang et al. (2014) points to the environmental implications of fluorine-containing compounds, including their persistence and breakdown in water treatment processes (Yang et al., 2014).
Mechanism of Action
Target of Action
Related compounds have been tested for their activity onK ATP channels and COX-1 and COX-2 enzymes . These targets play crucial roles in regulating blood pressure and inflammation, respectively .
Mode of Action
Similar compounds have been suggested to interact with their targets, potentially causingcell membrane hyperpolarization and changes in intracellular ATP ratios .
Biochemical Pathways
The interaction with k atp channels and cox enzymes suggests potential effects oncardiovascular function and inflammatory responses .
Result of Action
Related compounds have shown a broad spectrum of activity, including potentialantihypertensive effects and anti-inflammatory activity .
Action Environment
The synthesis of related compounds has been reported to be influenced by factors such astemperature and the use of certain solvents .
Safety and Hazards
This compound may irritate the skin, eyes, and respiratory tract, so appropriate protective measures, such as wearing gloves and goggles, should be taken . It should be stored in a dry, cool place, away from fire sources and oxidizers to prevent fire or explosion . After handling, contaminated areas should be thoroughly cleaned .
Future Directions
The promising biological properties of aryl-fused 1,4-oxazine derivatives, including “3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride”, have encouraged the development of efficient synthetic strategies towards these compounds . Future research may focus on developing novel and modern synthetic strategies for the ring closure reactions involving transition metal catalysis, microwave-assistance, metal-free or solid-state processes .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOXQVRGKUOCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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